7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with a cyclopentyloxy and methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multistep organic reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization and alkylation reactions. The reaction conditions often include the use of organic solvents such as toluene, and catalysts like ytterbium(III) triflate to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[3,2-b]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex thienopyridine derivatives.
Biology: The compound has shown potential as a fluorescent probe for biological imaging.
Medicine: Research has indicated its potential as an inhibitor of protein kinases, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to changes in cell signaling, growth, and proliferation .
Comparison with Similar Compounds
Similar Compounds
7-(3-Cyclopentyloxy-4-methoxyphenyl)-hexahydro-3H-pyrrolizin-3-one: This compound is similar in structure but has a different core, leading to distinct biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno core but differ in their substitution patterns and biological activities
Uniqueness
The uniqueness of 7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one lies in its specific substitution pattern, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities and make it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21NO3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
7-(2-cyclopentyloxy-3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C19H21NO3S/c1-22-16-8-4-7-13(18(16)23-12-5-2-3-6-12)14-11-17(21)20-15-9-10-24-19(14)15/h4,7-10,12,14H,2-3,5-6,11H2,1H3,(H,20,21) |
InChI Key |
RQRAVBLXJVZUHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC2CCCC2)C3CC(=O)NC4=C3SC=C4 |
Origin of Product |
United States |
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